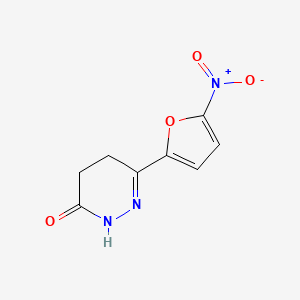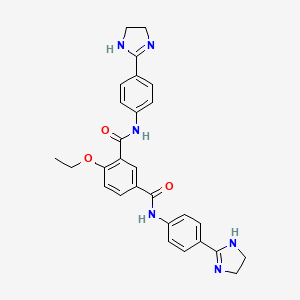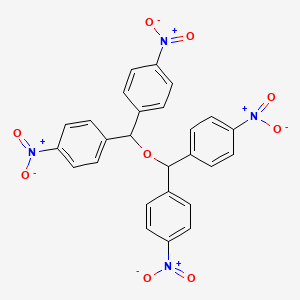
(2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one is an organic compound that belongs to the benzofuran family. This compound is characterized by its benzylidene group attached to the benzofuran core, along with three methoxy groups at positions 4, 5, and 6. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one typically involves the condensation of 4,5,6-trimethoxy-1-benzofuran-3-one with benzaldehyde under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the benzylidene group to a benzyl group.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
(2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-benzylidene-1-benzofuran-3-one: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
(2E)-2-benzylidene-4,5-dimethoxy-1-benzofuran-3-one: Contains two methoxy groups instead of three, affecting its solubility and reactivity.
(2E)-2-benzylidene-4-methoxy-1-benzofuran-3-one: Contains a single methoxy group, leading to distinct chemical behavior.
Uniqueness
The presence of three methoxy groups in (2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one imparts unique solubility, reactivity, and biological activity compared to its analogs. These functional groups can influence the compound’s interaction with biological targets and its overall stability, making it a valuable compound for various research applications.
Propiedades
Número CAS |
5453-00-9 |
|---|---|
Fórmula molecular |
C18H16O5 |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
(2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C18H16O5/c1-20-14-10-12-15(18(22-3)17(14)21-2)16(19)13(23-12)9-11-7-5-4-6-8-11/h4-10H,1-3H3/b13-9+ |
Clave InChI |
OLZDHUMSPPMVTH-UKTHLTGXSA-N |
SMILES isomérico |
COC1=C(C(=C2C(=C1)O/C(=C/C3=CC=CC=C3)/C2=O)OC)OC |
SMILES canónico |
COC1=C(C(=C2C(=C1)OC(=CC3=CC=CC=C3)C2=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine](/img/structure/B14730203.png)


![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)


![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)



![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)



